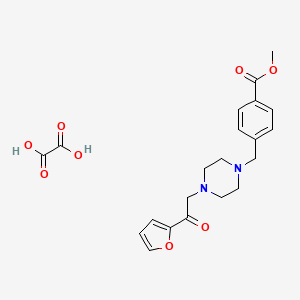

Methyl 4-((4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)methyl)benzoate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

Furan derivatives can be synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural . A simple and effective method for the synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of furan derivatives and piperazine compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

Furan and its derivatives have widespread applications which include therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They can undergo a variety of chemical reactions, offering enormous scope in the field of medicinal chemistry .Scientific Research Applications

- A series of novel compounds similar to the one you mentioned were synthesized by reductive amination. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard antimicrobial agents .

- The inclusion of a piperazine moiety in coumarin-based compounds has been known to enhance bioactivity. N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .

- Docking studies were performed using the crystal structure of oxidoreductase proteins. The estimated docking scores correlated well with the experimental inhibitory potency of the derivatives. This approach provides insights into the binding interactions and potential mechanisms of action .

- The synthesized compound’s structure was characterized using techniques such as IR (infrared spectroscopy), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), and mass spectroscopy .

- The compound was synthesized through reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Antimicrobial Activity

Molecular Modeling and Docking Studies

Structural Characterization

Chemical Synthesis

Other Potential Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

For instance, CDK inhibitors can halt cell cycle progression, calcium channel blockers can affect signal transduction, and GABA A receptor modulators can influence neurotransmission .

Biochemical Pathways

Based on the potential targets mentioned above, this compound could influence pathways related to cell cycle regulation, signal transduction, and neurotransmission .

Result of Action

Based on its potential targets, this compound could have effects such as halting cell cycle progression, affecting signal transduction, and influencing neurotransmission .

Future Directions

The future directions in the field of furan derivatives and piperazine compounds research could involve the discovery and development of new compounds with improved pharmacokinetic characteristics and bioavailability parameters . The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

properties

IUPAC Name |

methyl 4-[[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzoate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4.C2H2O4/c1-24-19(23)16-6-4-15(5-7-16)13-20-8-10-21(11-9-20)14-17(22)18-3-2-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBZSYQVOSJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2835023.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2835026.png)

![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)

![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)